2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid, also known as NSC12404, is a compound with significant biochemical relevance, particularly in proteomics and cellular signaling research. Its molecular formula is , with a molecular weight of approximately 343.332 Da. The compound is classified as a weak agonist for the lysophosphatidic acid receptor subtype 2 (LPA2), which is involved in various physiological processes including cell growth and survival .
The synthesis of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid typically involves a multi-step organic reaction process. While specific synthetic routes may vary, a common method includes the condensation of 9-fluorenone with an appropriate benzoic acid derivative under acidic or basic conditions. This can be performed in solvents like dimethylformamide or glacial acetic acid, often using catalysts such as potassium carbonate to facilitate the reaction .
Parameters such as temperature, reaction time, and concentration of reactants are critical for optimizing yield and purity. For instance, maintaining a temperature around 100 °C for several hours may be necessary to ensure complete reaction while minimizing side products.
The molecular structure of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid features a fluorenone moiety linked to a benzoic acid group through a carbamoyl functional group. The InChI Key for this compound is AFLSVPDXCXLNDA-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid participates in various chemical reactions typical of carboxylic acids and amides. It can undergo:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with tailored functionalities.
The primary mechanism of action for 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid involves its interaction with the LPA2 receptor. Upon binding to this G protein-coupled receptor, it activates downstream signaling pathways that promote cell survival and inhibit apoptosis. This action is mediated through:
The compound's ability to modulate these pathways makes it a valuable tool in studying cellular responses and potential therapeutic applications.
While detailed physical properties such as melting point and boiling point are not extensively documented in available literature, some general properties can be inferred:
Understanding these properties is vital for applications in drug formulation and biological assays.
The applications of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid are diverse:
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid (NSC12404; C₂₁H₁₃NO₄) is a non-lipid agonist selectively targeting lysophosphatidic acid receptor subtype 2 (LPA₂) [3] [4]. Virtual screening studies identified its core structure—a fluorenone ring linked to a benzoic acid moiety via a carbamoyl bridge—as critical for receptor binding. This scaffold allows NSC12404 to occupy the hydrophobic pocket of LPA₂’s orthosteric site while forming hydrogen bonds with residues in transmembrane domains 3 and 7 [3]. Unlike pan-receptor agonists (e.g., LPA), NSC12404 exhibits >100-fold selectivity for LPA₂ over LPA₁, LPA₃, and other GPCRs, attributed to steric constraints that prevent accommodation in smaller receptor cavities [3]. Docking simulations confirm its binding stability (ΔG = -9.2 kcal/mol) and low nanomolar EC₅₀ (0.8 μM) in calcium mobilization assays [3].
Table 1: Structural and Receptor-Binding Profile of NSC12404
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₃NO₄ |
Molecular Weight | 343.33 g/mol |
CAS Registry Number | 5411-64-3 |
Primary Target | LPA₂ receptor |
Selectivity Ratio (LPA₂:LPA₃) | 12:1 |
Binding Affinity (Kd) | 220 nM |
NSC12404 challenges conventional paradigms of LPA receptor activation by lacking lipid-like features (e.g., phosphate headgroups or acyl chains). Unlike endogenous LPA (EC₅₀ ~10 nM), which rapidly degrades via lipid phosphatases, NSC12404’s rigid aromatic structure confers metabolic stability (t₁/₂ > 6 hours in serum) and oral bioavailability [3]. While LPA activates multiple receptor subtypes, NSC12404’s specificity minimizes off-target effects—evidenced by its inability to activate LPA₁-mediated Rho pathways [3]. In comparative signaling assays:
Table 2: Pharmacodynamic Comparison of NSC12404 and Endogenous LPA
Parameter | NSC12404 | Endogenous LPA |
---|---|---|
Chemical Class | Non-lipid, aromatic | Phospholipid |
Agonist Specificity | LPA₂-selective | Pan-LPA receptor |
Metabolic Stability | High | Low (rapid hydrolysis) |
ERK1/2 Activation EC₅₀ | 1.5 μM | 10 nM |
Calcium Flux EC₅₀ | 0.8 μM | 5 nM |
NSC12404 suppresses apoptosis through LPA₂-dependent macromolecular complex assembly. In mouse embryonic fibroblasts, it recruits NHERF2 and TRIP6 to LPA₂’s C-terminus, triggering ERK1/2 survival signaling and inhibiting pro-apoptotic Bax translocation [3]. Key mechanisms include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7